3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound that features a combination of methoxy groups, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenethyl Group: The phenethyl group is introduced via nucleophilic substitution reactions.
Introduction of the Methoxy Groups: The methoxy groups are typically added through methylation reactions using reagents like methyl iodide.
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzene ring, followed by the attachment of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds.
Scientific Research Applications
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzenesulfonamide Derivatives: Compounds such as sulfanilamide and its derivatives are structurally related.
Uniqueness
3,4-dimethoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-25-19-10-9-18(15-20(19)26-2)27(23,24)21-12-11-16-5-7-17(8-6-16)22-13-3-4-14-22/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBWWHPGHIHHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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